molecular formula C12H17ClN2O B123432 5-Methoxy-alpha-methyltryptamine hydrochloride CAS No. 1016-44-0

5-Methoxy-alpha-methyltryptamine hydrochloride

Cat. No.: B123432
CAS No.: 1016-44-0
M. Wt: 240.73 g/mol
InChI Key: AOGUIGSAWNQBBG-UHFFFAOYSA-N
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Description

5-Methoxy-alpha-methyltryptamine hydrochloride, also known as 5-MeO-AMT, is a potent psychedelic tryptamine. It is a derivative of tryptamine and is structurally related to serotonin and melatonin. This compound is known for its psychoactive properties and has been used in various scientific research studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-alpha-methyltryptamine hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with indole, which is then subjected to a series of chemical reactions to introduce the methoxy and alpha-methyl groups.

    Methoxylation: The indole is methoxylated using a methoxy donor such as dimethyl sulfate or methyl iodide in the presence of a base like sodium hydride.

    Alpha-Methylation: The methoxylated indole is then subjected to alpha-methylation using a methylating agent such as methyl iodide in the presence of a strong base like lithium diisopropylamide (LDA).

    Amine Introduction: The resulting compound is then reacted with an amine donor to introduce the amine group, forming 5-Methoxy-alpha-methyltryptamine.

    Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The final product is typically purified using recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-alpha-methyltryptamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Methoxy-alpha-methyltryptamine hydrochloride has been extensively studied for its psychoactive properties. It has applications in various fields, including:

Mechanism of Action

The mechanism of action of 5-Methoxy-alpha-methyltryptamine hydrochloride involves its interaction with serotonin receptors in the brain. It acts as an agonist at various serotonin receptors, including 5-HT1A, 5-HT2A, and 5-HT2C receptors. This interaction leads to altered neurotransmitter release and changes in sensory perception, mood, and cognition .

Comparison with Similar Compounds

Similar Compounds

    5-Methoxytryptamine: A closely related compound with similar psychoactive properties.

    5-Methoxy-N,N-dimethyltryptamine (5-MeO-DMT): Another potent psychedelic tryptamine with a similar mechanism of action.

    Alpha-methyltryptamine (AMT): A substituted tryptamine with psychoactive effects.

Uniqueness

5-Methoxy-alpha-methyltryptamine hydrochloride is unique due to its specific structural modifications, which confer distinct pharmacological properties. Its alpha-methyl group enhances its stability and bioavailability compared to other tryptamines. Additionally, its methoxy group contributes to its potent psychoactive effects .

Properties

IUPAC Name

1-(5-methoxy-1H-indol-3-yl)propan-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O.ClH/c1-8(13)5-9-7-14-12-4-3-10(15-2)6-11(9)12;/h3-4,6-8,14H,5,13H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOGUIGSAWNQBBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CNC2=C1C=C(C=C2)OC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

1137-04-8 (Parent)
Record name Indole, 5-methoxy-3-(2-aminopropyl)-, hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034736044
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Molecular Weight

240.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34736-04-4, 64552-19-8
Record name Indole, 5-methoxy-3-(2-aminopropyl)-, hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034736044
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Indole-3-ethanamine, 5-methoxy-alpha-methyl-, monohydrochloride, (+-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064552198
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 34736-04-4
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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